Triptoquinone A

Vue d'ensemble

Description

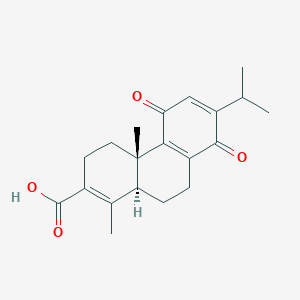

Triptoquinone A is a tricyclic diterpenoid with the molecular formula C20H24O4. This compound is known for its diverse biological activities, including anti-inflammatory and antioxidant properties .

Applications De Recherche Scientifique

Triptoquinone A has been extensively studied for its potential therapeutic applications:

Chemistry: It serves as a model compound for studying quinone chemistry and its reactivity.

Biology: this compound is used to investigate cellular processes involving oxidative stress and inflammation.

Mécanisme D'action

Target of Action

Triptoquinone A, a tricyclic diterpenoid , primarily targets the NLR Family CARD Domain Containing 3 (NLRC3) and Nitric Oxide Synthase (NOS) . NLRC3 is a protein that plays a crucial role in immune system regulation . NOS is an enzyme responsible for producing nitric oxide, a molecule that plays a significant role in many physiological and pathological processes .

Mode of Action

This compound interacts with its targets by inhibiting their functions. It has been shown to diminish NLRC3 expression in chondrocytes, leading to decreased pro-inflammatory cytokine levels and cartilage degradation enzyme expression . Additionally, it inhibits the induction of NOS by endotoxin and interleukin-1 beta, effectively preventing arginine-induced vasorelaxation in vascular smooth muscle .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It impacts the immune system regulation and toll-like receptor signaling pathways . By inhibiting NLRC3 and NOS, it can modulate these pathways, leading to a decrease in inflammation and cartilage degradation .

Pharmacokinetics

It is known that the main component of tripterygium wilfordii, from which this compound is derived, is quickly eliminated . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of NLRC3 and NOS by this compound leads to a decrease in pro-inflammatory cytokine levels and cartilage degradation enzyme expression . This suggests that this compound may impede the progression of diseases like systemic lupus erythematosus (SLE) via the NLRC3 axis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, SLE is associated with epigenetic and environmental factors . .

Analyse Biochimique

Biochemical Properties

Triptoquinone A has been found to interact with key human iNOS residues involved in inhibitor binding . This interaction plays a significant role in its biochemical reactions. iNOS is a major mediator during inflammatory processes, and its activity mediates inflammation and has been implicated in many diseases .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It has been reported to inhibit endomycin (LPS) or interleukin (IL-1β)-promoted induction of nitric oxide synthase (NOS) in vascular smooth muscle . This inhibition results in the prevention of arginine-induced vascular relaxation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Most notably, it binds to the key human iNOS residues involved in inhibitor binding . This binding interaction is a crucial part of its mechanism of action.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2C19 and CYP2C9

Transport and Distribution

This compound is predicted to cross the blood-brain barrier passively . Eight of the compounds similar to this compound are predicted to be pumped out by the p-glycoprotein . This suggests that this compound may be transported and distributed within cells and tissues in a similar manner.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Triptoquinone A involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the tricyclic core, followed by oxidation to introduce the quinone functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound is typically achieved through semi-synthetic methods, where natural extracts from Tripterygium wilfordii are chemically modified to produce the desired compound. This approach leverages the natural abundance of precursor molecules in the plant, reducing the need for extensive synthetic steps .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to more oxidized forms, often involving the addition of oxygen atoms.

Reduction: This compound can also be reduced to form hydroquinone derivatives, which have different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological properties .

Comparaison Avec Des Composés Similaires

Triptoquinone B: Another compound isolated from Tripterygium wilfordii with similar anti-inflammatory properties.

Abietane Diterpenoids: A class of compounds structurally related to Triptoquinone A, known for their diverse biological activities.

Uniqueness: this compound stands out due to its potent inhibition of nitric oxide synthase and its ability to modulate multiple pathways involved in inflammation and oxidative stress. This makes it a promising candidate for developing new therapeutic agents for inflammatory and autoimmune diseases .

Activité Biologique

Triptoquinone A (TQA) is a bioactive compound derived from the plant Tripterygium wilfordii , which has been traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties. Recent studies have highlighted its potential therapeutic applications, particularly in autoimmune diseases and inflammatory conditions. This article reviews the biological activities of TQA, focusing on its mechanisms of action, effects on various cell types, and clinical implications.

Chemical Structure and Properties

This compound is classified as a diterpenoid, characterized by its unique quinone structure. Its molecular formula is , and it exhibits significant lipophilicity, which aids in its bioavailability and interaction with cellular membranes.

TQA exerts its biological effects through multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : TQA has been shown to inhibit the expression of several pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. This action is crucial in mitigating inflammation in conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) .

- Regulation of Nitric Oxide Synthase (NOS) : Research indicates that TQA inhibits the induction of NOS, which is often upregulated during inflammatory responses. This inhibition contributes to reduced nitric oxide production, further alleviating inflammation .

- Modulation of Immune Responses : TQA influences immune cell activity by downregulating NLRC3 expression, a protein involved in inflammatory signaling pathways. This modulation enhances the anti-inflammatory response in chondrocytes and other immune cells .

In Vitro Studies

A series of in vitro experiments have elucidated the effects of TQA on various cell types:

- Chondrocyte Viability : In studies involving human chondrocytes, TQA treatment led to a dose-dependent increase in cell viability under inflammatory conditions induced by IL-1β. The Cell Counting Kit-8 (CCK-8) assay demonstrated significant protective effects against cell death .

- Cytokine Production : ELISA assays revealed that TQA significantly reduced levels of TNF-α and IL-6 in a dose-dependent manner when administered to IL-1β-treated cells. This suggests that TQA can effectively counteract inflammatory cytokine release .

In Vivo Studies

Research has also focused on the therapeutic potential of TQA in animal models:

- Rheumatoid Arthritis Model : In collagen-induced arthritis models, administration of TQA resulted in decreased joint inflammation and improved clinical scores. Histological analyses showed reduced synovial hyperplasia and lower levels of inflammatory markers .

Clinical Implications

The immunosuppressive properties of TQA make it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Clinical trials have reported positive outcomes when using extracts from Tripterygium wilfordii , which contain TQA among other active compounds. However, further studies are required to establish optimal dosing regimens and to assess long-term safety profiles.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(4aS,10aS)-1,4a-dimethyl-5,8-dioxo-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-10(2)14-9-16(21)17-13(18(14)22)5-6-15-11(3)12(19(23)24)7-8-20(15,17)4/h9-10,15H,5-8H2,1-4H3,(H,23,24)/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPFWAJAYGLYHD-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(CC[C@]2([C@H]1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162236 | |

| Record name | Triptoquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142950-86-5 | |

| Record name | Triptoquinone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142950-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptoquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142950865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptoquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.